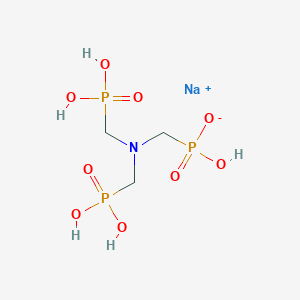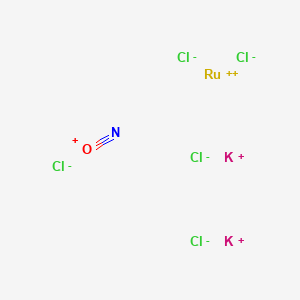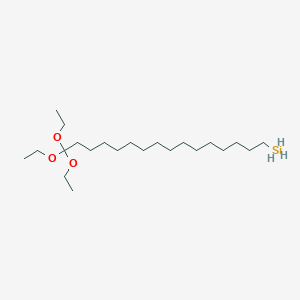
1,3,5-Tris(trimethylsilylethynyl)benzene
Übersicht
Beschreibung
1,3,5-Tris(trimethylsilylethynyl)benzene is a useful research compound. Its molecular formula is C21H30Si3 and its molecular weight is 366.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hydrogallation and Chelating Lewis Acids
A study by Uhl et al. (2007) explored the hydrogallation of 1,3,5-tris(trimethylsilylethynyl)benzene, leading to products with potential as di- and tripodal chelating Lewis acids. The gallium atoms in these compounds form interesting chalice-like structures with three Lewis-acidic centers, potentially useful in catalysis or material science applications (Uhl et al., 2007).
Copper(I) Complex Synthesis
Delgado et al. (2004) conducted research on the reaction of this compound with Cu2O and hexafluoroacetylacetone, leading to the synthesis of copper(I) complexes. These complexes have potential applications in areas such as coordination chemistry and materials science (Delgado et al., 2004).
Carbon Dendron Nano-Chains
Rodríguez et al. (2003) described the synthesis of carbon dendron nano-chains using this compound. These nano-chains, with their π-extended conjugation, exhibit fluorescence emission, indicating potential applications in nanotechnology and photonics (Rodríguez et al., 2003).
Bi- and Trimetallic σ-Acetylide Complexes
Weyland et al. (1997) researched bi- and trimetallic σ-acetylide complexes connected through a phenyl ring using this compound. These complexes have potential applications in the study of metal-organic frameworks and electronic materials (Weyland et al., 1997).
Cobalt Carbonyl Complexes
Moreno et al. (2001) synthesized cobalt carbonyl complexes of trimethylsilyl-substituted 1,3,5-triethynylbenzene. These complexes could be relevant in areas like organometallic chemistry and catalysis (Moreno et al., 2001).
Eigenschaften
IUPAC Name |
2-[3,5-bis(2-trimethylsilylethynyl)phenyl]ethynyl-trimethylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30Si3/c1-22(2,3)13-10-19-16-20(11-14-23(4,5)6)18-21(17-19)12-15-24(7,8)9/h16-18H,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVTLQYQLVFNQBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=CC(=C1)C#C[Si](C)(C)C)C#C[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(2S)-2-phenyl-6-(trifluoromethyl)-2H,3H-imidazo[1,2-a]pyridine](/img/structure/B8232825.png)

![5''-(4,4''-Diacetonitrilato-[1,1':3',1''-terphenyl]-5'-yl)-4,4''''-diacetonitrilato-5',5'''-bis(4-acetonitrilatophenyl)-1,1':3',1'':3'',1''':3''',1''''-quinquephenyl](/img/structure/B8232830.png)